1-(3-Bromo-4-methoxybenzyl)-4-(2-furoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-4-methoxybenzyl)-4-(2-furoyl)piperazine, also known as BMFP, is a synthetic compound that has been of great interest in scientific research due to its potential therapeutic applications. BMFP is a piperazine derivative that has been shown to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-4-methoxybenzyl)-4-(2-furoyl)piperazine has been extensively studied for its potential therapeutic applications. Studies have shown that 1-(3-Bromo-4-methoxybenzyl)-4-(2-furoyl)piperazine exhibits antitumor activity against various cancer cell lines, including breast, liver, and lung cancer cells. 1-(3-Bromo-4-methoxybenzyl)-4-(2-furoyl)piperazine has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, 1-(3-Bromo-4-methoxybenzyl)-4-(2-furoyl)piperazine has been shown to exhibit antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Wirkmechanismus
The exact mechanism of action of 1-(3-Bromo-4-methoxybenzyl)-4-(2-furoyl)piperazine is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes or pathways involved in tumor growth, inflammation, and microbial growth. Further studies are needed to fully elucidate the mechanism of action of 1-(3-Bromo-4-methoxybenzyl)-4-(2-furoyl)piperazine.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Bromo-4-methoxybenzyl)-4-(2-furoyl)piperazine exhibits various biochemical and physiological effects. 1-(3-Bromo-4-methoxybenzyl)-4-(2-furoyl)piperazine has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer therapy. Additionally, 1-(3-Bromo-4-methoxybenzyl)-4-(2-furoyl)piperazine has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. 1-(3-Bromo-4-methoxybenzyl)-4-(2-furoyl)piperazine has also been shown to inhibit the growth of various bacteria and fungi, indicating its potential as an antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-Bromo-4-methoxybenzyl)-4-(2-furoyl)piperazine in lab experiments include its high purity and stability, making it a reliable compound for scientific research. Additionally, 1-(3-Bromo-4-methoxybenzyl)-4-(2-furoyl)piperazine exhibits various biological activities, making it a versatile compound for studying different biological processes. However, one limitation of using 1-(3-Bromo-4-methoxybenzyl)-4-(2-furoyl)piperazine in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy in certain assays.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Bromo-4-methoxybenzyl)-4-(2-furoyl)piperazine. One area of interest is the development of 1-(3-Bromo-4-methoxybenzyl)-4-(2-furoyl)piperazine-based therapeutics for cancer and inflammatory diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(3-Bromo-4-methoxybenzyl)-4-(2-furoyl)piperazine and to identify potential targets for drug development. Furthermore, the antimicrobial activity of 1-(3-Bromo-4-methoxybenzyl)-4-(2-furoyl)piperazine warrants further investigation for the development of new antimicrobial agents. Overall, 1-(3-Bromo-4-methoxybenzyl)-4-(2-furoyl)piperazine has great potential for scientific research and drug development, and further studies are needed to fully explore its therapeutic applications.
Synthesemethoden
The synthesis of 1-(3-Bromo-4-methoxybenzyl)-4-(2-furoyl)piperazine involves the reaction of 3-bromo-4-methoxybenzaldehyde with 2-furoylpiperazine in the presence of a catalyst and a solvent. The resulting product is then purified using column chromatography to obtain pure 1-(3-Bromo-4-methoxybenzyl)-4-(2-furoyl)piperazine. The synthesis of 1-(3-Bromo-4-methoxybenzyl)-4-(2-furoyl)piperazine has been optimized to increase the yield and purity of the compound, making it suitable for use in scientific research.
Eigenschaften
Produktname |
1-(3-Bromo-4-methoxybenzyl)-4-(2-furoyl)piperazine |
---|---|
Molekularformel |
C17H19BrN2O3 |
Molekulargewicht |
379.2 g/mol |
IUPAC-Name |
[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C17H19BrN2O3/c1-22-15-5-4-13(11-14(15)18)12-19-6-8-20(9-7-19)17(21)16-3-2-10-23-16/h2-5,10-11H,6-9,12H2,1H3 |
InChI-Schlüssel |
IGBCPLLIJILEKK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CO3)Br |
Kanonische SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CO3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.